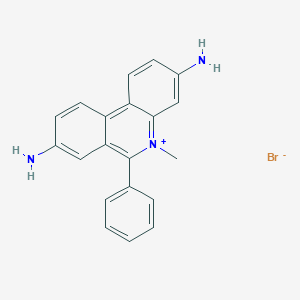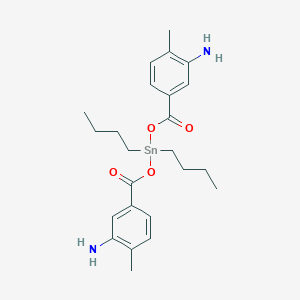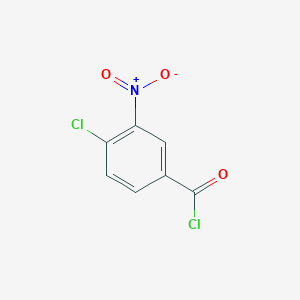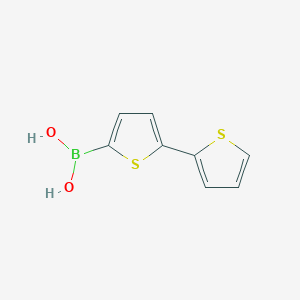
Bromuro de dimidio
Descripción general
Descripción
Dimidium bromide, with the chemical formula C20H18BrN3, is a compound known for its applications in biological research. This yellowish powder is characterized by its bipyridinium and bromide functional groups. It is commonly used as a fluorescent dye and a DNA stain in various laboratory techniques, including cell imaging and flow cytometry . Dimidium bromide is known for its high affinity to DNA, making it useful in studying DNA-protein interactions and DNA quantification. Additionally, it has antimicrobial properties and is used in the development of antimicrobial agents .
Aplicaciones Científicas De Investigación
Dimidium bromide has a wide range of applications in scientific research:
Chemistry: Used as an intercalating agent for nucleic acids, facilitating the study of DNA structure and interactions.
Biology: Employed as a fluorescent dye for staining DNA in cell imaging and flow cytometry.
Medicine: Investigated for its antimicrobial properties and potential use in developing antimicrobial agents.
Mecanismo De Acción
Dimidium bromide exerts its effects primarily through intercalation into DNA. The compound inserts itself between the base pairs of the DNA double helix, disrupting the structure and affecting various biological processes. This intercalation can inhibit DNA replication and transcription, leading to antimicrobial effects. The molecular targets of dimidium bromide include nucleic acids and associated proteins involved in DNA synthesis and repair .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dimidium bromide is known to interact with nucleic acids, acting as an intercalating probe . This means it can insert itself between the base pairs in the DNA helix, which can influence the structure and function of the DNA .
Cellular Effects
The intercalation of Dimidium bromide into DNA can have various effects on cellular processes. For instance, it can affect gene expression by altering the structure of the DNA and thereby influencing the binding of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Dimidium bromide exerts its effects through its ability to intercalate into DNA . This can lead to changes in the DNA structure, which can affect the binding of proteins and other molecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimidium bromide can change over time. For example, its intercalation into DNA can lead to long-term changes in gene expression, which can have lasting effects on cellular function .
Metabolic Pathways
Its primary known interaction is with DNA, rather than with enzymes or metabolic intermediates .
Subcellular Localization
As an intercalating agent, Dimidium bromide is likely to be found wherever DNA is present within the cell . This would primarily be within the nucleus, but it could also be found in mitochondria, which contain their own DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimidium bromide can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridinium with bromine to form the bromide salt. The reaction is typically carried out in a solvent such as methanol or ethanol under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of dimidium bromide involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Dimidium bromide undergoes various chemical reactions, including:
Oxidation: Dimidium bromide can be oxidized to form different oxidation states, which may alter its fluorescence properties.
Reduction: Reduction reactions can convert dimidium bromide to its reduced form, affecting its interaction with nucleic acids.
Substitution: Substitution reactions involving dimidium bromide can lead to the formation of derivatives with modified chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dimidium bromide derivatives, while reduction can produce reduced forms of the compound .
Comparación Con Compuestos Similares
Dimidium bromide is often compared with other DNA-intercalating agents such as ethidium bromide and propidium iodide. While all these compounds share the ability to intercalate into DNA, dimidium bromide is unique in its specific fluorescence properties and its high affinity for DNA. Similar compounds include:
Ethidium Bromide: Commonly used as a DNA stain in gel electrophoresis.
Propidium Iodide: Used for staining dead cells in flow cytometry.
Acridine Orange: Another DNA-intercalating dye used in various biological assays.
Dimidium bromide stands out due to its specific applications in DNA-protein interaction studies and its potential antimicrobial properties .
Propiedades
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKYEROIFEEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20566-69-2 (Parent) | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518-67-2 | |
| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimidium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMIDIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dimidium bromide exert its trypanocidal action?
A1: While the exact mechanism is still under investigation, research suggests that dimidium bromide interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []
Q2: Is there a difference in response to dimidium bromide between different Amoeba strains?
A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to dimidium bromide compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []
Q3: What is the molecular formula and weight of dimidium bromide?
A3: The molecular formula of dimidium bromide is C20H18BrN3. Its molecular weight is 392.3 g/mol. []
Q4: What spectroscopic data is available for characterizing dimidium bromide?
A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of dimidium bromide and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.
Q5: How does changing the quaternary group of dimidium bromide affect its trypanocidal activity?
A5: Research has demonstrated that altering the quaternary group of dimidium bromide significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []
Q6: What are the known toxic effects of dimidium bromide?
A6: Dimidium bromide has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.
Q7: Can trypanosomes develop resistance to dimidium bromide?
A7: Yes, studies have reported the emergence of dimidium bromide-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.
Q8: Are there alternative compounds with similar activity but improved safety profiles?
A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)


